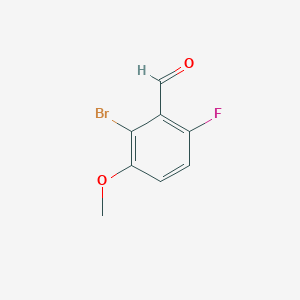

2-Bromo-6-fluoro-3-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 g/mol . It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-methoxybenzaldehyde typically involves the bromination and fluorination of 3-methoxybenzaldehyde. One common method includes:

Bromination: 3-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the bromine atom.

Oxidation: 2-Bromo-6-fluoro-3-methoxybenzoic acid.

Reduction: 2-Bromo-6-fluoro-3-methoxybenzyl alcohol.

Aplicaciones Científicas De Investigación

2-Bromo-6-fluoro-3-methoxybenzaldehyde is utilized in several scientific research fields, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the development of fluorescent probes and imaging agents.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-fluoro-3-methoxybenzaldehyde depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which make the aldehyde group more susceptible to nucleophilic attack. The methoxy group can also participate in resonance stabilization, affecting the compound’s overall reactivity .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-6-fluoro-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.

2-Bromo-6-fluoro-3-methoxybenzoic acid: The carboxylic acid derivative of 2-Bromo-6-fluoro-3-methoxybenzaldehyde.

2-Bromo-6-fluoro-3-methoxybenzyl alcohol: The alcohol derivative of this compound.

Uniqueness

This compound is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and various research applications .

Actividad Biológica

2-Bromo-6-fluoro-3-methoxybenzaldehyde (CAS Number: 154650-22-3) is an organic compound characterized by a benzaldehyde structure with bromine and fluorine substituents at the 2 and 6 positions, respectively, and a methoxy group at the 3 position. Its unique combination of halogen and methoxy functionalities influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active compounds.

The biological activity of this compound is primarily attributed to its role as a building block in the synthesis of various pharmacologically relevant compounds. The presence of bromine and fluorine atoms enhances its binding affinity to biological targets through halogen bonding and hydrophobic interactions. This compound has been studied for its potential to inhibit specific enzymes and modulate receptor interactions, which can affect biochemical pathways related to cell growth and survival.

Synthesis and Applications

This compound is often synthesized through various organic reactions, including:

- Wittig Reaction : Used to synthesize bicyclic heterocycles like indazoles.

- Friedel-Crafts Acylation : Employed in constructing complex molecular architectures.

Table 1: Synthesis Methods

| Method | Description | Applications |

|---|---|---|

| Wittig Reaction | Forms indazoles with primary amines | Drug development |

| Friedel-Crafts Acylation | Constructs complex structures using Eaton's reagent | Synthesis of APIs |

Biological Activity Studies

Research indicates that this compound may serve as a precursor for synthesizing protein kinase inhibitors, which are crucial in cancer therapy. These inhibitors target specific pathways in cancer cells, influencing cell proliferation and survival rates.

Case Study: Protein Kinase Inhibitors

A study demonstrated the synthesis of a novel protein kinase inhibitor using this compound as an intermediate. The compound was evaluated for its efficacy against various cancer cell lines, showing promising results in reducing cell viability.

Toxicological Profile

The toxicological assessment of this compound indicates that while it may cause irritation upon contact with skin or eyes, long-term exposure does not appear to produce chronic health effects based on current literature. However, caution is advised when handling this compound due to its potential irritant properties.

Table 2: Toxicological Data

| Endpoint | Classification | Source |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Manufacturer's SDS |

| Skin Irritation | Causes irritation | EC Directives |

| Eye Irritation | Causes serious irritation | EC Directives |

Propiedades

IUPAC Name |

2-bromo-6-fluoro-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXBFVPVUAXWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.